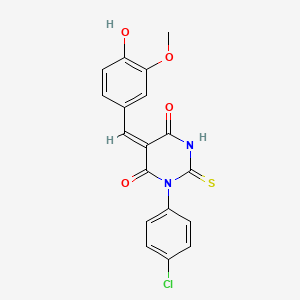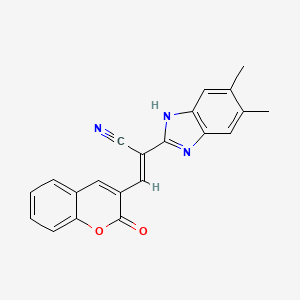
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine inhibits chloride channels by binding to the channel pore and blocking chloride ion transport. This compound has been shown to inhibit both the outward and inward currents of CFTR channels. This compound has also been shown to inhibit other chloride channels such as the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase intracellular calcium levels in smooth muscle cells, leading to smooth muscle contraction. This compound has also been shown to inhibit the activity of the Na+/K+ ATPase, which can lead to changes in cell volume and ion homeostasis. This compound has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which can lead to changes in sodium transport and fluid secretion.
Advantages and Limitations for Lab Experiments
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. This compound is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying chloride transport in various physiological processes. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations for lab experiments. This compound can have off-target effects on other ion channels and transporters, which can complicate data interpretation. This compound can also have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is to further investigate the effects of this compound on other ion channels and transporters. Another direction is to develop more potent and selective inhibitors of chloride channels. Additionally, future research could focus on the therapeutic potential of this compound and other chloride channel inhibitors for diseases such as cystic fibrosis and hypertension.
Synthesis Methods
The synthesis of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 2-naphthalenesulfonyl chloride and 4-(1-pyrrolidinylcarbonyl)piperidine in the presence of a base. This reaction results in the formation of this compound as a white crystalline powder.
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely used in scientific research due to its ability to inhibit chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This compound has been used to study the role of CFTR in various physiological processes such as sweat secretion, intestinal fluid secretion, and airway surface liquid regulation. This compound has also been used to study the effects of CFTR mutations on chloride transport in cystic fibrosis.
Properties
IUPAC Name |
(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-11-3-4-12-21)17-9-13-22(14-10-17)26(24,25)19-8-7-16-5-1-2-6-18(16)15-19/h1-2,5-8,15,17H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMBBUTBLIODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-chloro-2-thienyl)carbonyl]azocane](/img/structure/B5490365.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5490389.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)
![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)

![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)

